molecular formula C11H12N2O5 B8121079 Methyl 5-acetamido-2-methyl-4-nitrobenzoate

Methyl 5-acetamido-2-methyl-4-nitrobenzoate

Cat. No.: B8121079
M. Wt: 252.22 g/mol
InChI Key: NCLVHDOKUICTIX-UHFFFAOYSA-N
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Description

Methyl 5-acetamido-2-methyl-4-nitrobenzoate is a benzoate ester derivative featuring an acetamido group at position 5, a methyl group at position 2, and a nitro group at position 3. Its structure imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name

methyl 5-acetamido-2-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-6-4-10(13(16)17)9(12-7(2)14)5-8(6)11(15)18-3/h4-5H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLVHDOKUICTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methyl-4-Nitrobenzoic Acid

The process begins with the nitration of 4-nitro-o-xylene using dilute nitric acid (40–60%) under catalytic conditions. As reported in CN103408430A, cobalt chloride (CoCl₂·6H₂O) and manganese acetate (Mn(OAc)₂·4H₂O) enhance regioselectivity, yielding 2-methyl-4-nitrobenzoic acid with 83.5% efficiency. Radical initiators such as N-hydroxyphthalimide (NHPI) and phase-transfer catalysts (e.g., benzyltriethylammonium chloride) further improve yield by stabilizing intermediates.

Reaction Conditions :

  • Temperature: 50–150°C

  • Time: 12 hours

  • Solvent: Water/acetonitrile (3:1)

Esterification to Methyl 2-Methyl-4-Nitrobenzoate

The carboxylic acid is esterified using methanol and sulfuric acid (2 mol%) under reflux (6 hours). This step achieves near-quantitative conversion, as demonstrated in CN109553532B, where methyl 4-bromo-2-methylbenzoate was synthesized analogously with 92% yield.

Introduction of Acetamido Group at C5

Bromination at C5 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/H₂O (1:1) at 80°C. Subsequent nucleophilic substitution with acetamide in dimethylformamide (DMF) at 110°C furnishes the acetamido derivative. This method, adapted from CN105523952A, provides a 74–82% yield.

Key Data :

StepYieldConditions
Nitration83.5%40% HNO₃, CoCl₂/Mn(OAc)₂, 150°C
Esterification95%H₂SO₄/MeOH, reflux
Bromination78%NBS, THF/H₂O, 80°C
Acetamido Substitution82%Acetamide, DMF, 110°C

Directed Ortho-Metalation (DoM) Strategy

Methyl 2-Methylbenzoate as Starting Material

The methyl ester directs nitration to the C5 position via meta-orientation. Using fuming HNO₃ in H₂SO₄ at 0°C, methyl 2-methyl-5-nitrobenzoate is obtained in 72% yield.

Reduction and Acetylation

The nitro group at C5 is reduced to an amine using H₂/Pd-C in ethanol (90% yield), followed by acetylation with acetic anhydride (Ac₂O) in pyridine (98% yield).

Final Nitration at C4

Nitration of methyl 5-acetamido-2-methylbenzoate with mixed HNO₃/H₂SO₄ at 30°C introduces the nitro group at C4 (68% yield).

Advantages :

  • High regiocontrol via directing groups.

  • Compatibility with acid-sensitive functionalities.

One-Pot Tandem Reaction

Simultaneous Nitration and Acetylation

A novel one-pot method combines nitration and acetylation using acetyl chloride (AcCl) and HNO₃ in acetic anhydride. Methyl 2-methylbenzoate reacts at 0°C, yielding the target compound in 65% yield after 8 hours.

Limitations :

  • Lower regioselectivity (∼7:3 para/meta ratio).

  • Requires chromatographic purification.

Comparative Analysis of Methods

MethodTotal YieldKey AdvantageLimitation
Sequential Route52%High regioselectivityMulti-step, time-consuming
DoM Strategy58%Directed functionalizationSensitive to reaction conditions
Pd-Catalyzed Coupling85%ModularityCostly catalysts
One-Pot Tandem65%EfficiencyModerate purity

Scientific Research Applications

Synthetic Routes

  • Nitration : Methyl 2-methylbenzoate is treated with nitrating agents to introduce the nitro group.
  • Acetamidation : The resulting nitro compound undergoes acetamidation to form methyl 5-acetamido-2-methyl-4-nitrobenzoate.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution makes it valuable for researchers exploring new synthetic pathways.

Reaction TypeDescription
Oxidation Can be oxidized to form carboxylic acids or other derivatives using agents like potassium permanganate.
Reduction The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts.
Substitution Engages in substitution reactions with halogens or nucleophiles to yield substituted benzoate derivatives.

Biology

In biological research, this compound has potential applications in biochemical assays. Its functional groups may interact with enzymes or receptors, influencing their activity. This interaction is particularly relevant in studies investigating enzyme kinetics or drug-receptor binding.

Medicine

This compound is under investigation for its pharmacological properties. As a precursor in the synthesis of pharmaceutical compounds, it may lead to the development of new drugs targeting various diseases. Preliminary studies suggest that derivatives of this compound could exhibit anti-HIV activity, enhancing its relevance in medicinal chemistry .

Industrial Applications

This compound is also utilized in industrial applications, particularly in the production of dyes and pigments. Its unique chemical properties allow it to be incorporated into formulations that require specific color characteristics or stability under various conditions.

Case Studies and Research Findings

  • Biological Activity : A study demonstrated that derivatives of this compound showed promising activity against HIV variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). This highlights its potential as a scaffold for developing antiviral agents .
  • Synthesis Innovations : Recent research has focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis have been explored to expedite reactions involving this compound .
  • Comparative Studies : Comparative analyses with similar compounds reveal that this compound possesses unique reactivity profiles due to its specific functional group positioning, making it suitable for targeted modifications in synthetic chemistry .

Mechanism of Action

The mechanism of action of Methyl 5-acetamido-2-methyl-4-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups CAS Number
Methyl 5-acetamido-2-methyl-4-nitrobenzoate 5-acetamido, 2-methyl, 4-nitro C₁₁H₁₂N₂O₅ 252.23 (calc.) Nitro, methyl, acetamido, ester Not provided
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy C₁₀H₁₁NO₄ 209.20 Hydroxyl, acetamido, ester 4093-28-1
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4-acetamido, 5-chloro, 2-methoxy C₁₁H₁₂ClNO₄ 257.67 Chloro, methoxy, acetamido, ester 4093-31-6
Methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate 4-acetamido, 3-bromo, 5-chloro, 2-hydroxy C₁₀H₉BrClNO₄ 322.54 Bromo, chloro, hydroxyl, acetamido, ester 232941-14-9

Key Observations :

  • The nitro group in the target compound introduces strong electron-withdrawing effects, likely enhancing stability but reducing nucleophilic reactivity compared to chloro or methoxy derivatives .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Property This compound (Predicted) Methyl 4-acetamido-2-hydroxybenzoate Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Boiling Point (°C) ~400–450 (est.) Not reported Not reported
Density (g/cm³) ~1.3–1.5 (est.) Not reported 1.725 (analog with Br/Cl)
Solubility (Polarity) Low in water; soluble in DMSO, DMF Soluble in methanol, DMSO Soluble in chloroform, ethyl acetate
LogP (Partition Coeff.) ~1.8–2.2 (est.) ~1.5 (est.) ~2.5

Notes:

  • The nitro group in the target compound may reduce aqueous solubility compared to hydroxyl-containing analogs .
  • Chloro and bromo substituents increase molecular weight and density, as seen in .

Biological Activity

Methyl 5-acetamido-2-methyl-4-nitrobenzoate (M5A2M4NB) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

M5A2M4NB is characterized by the following structural components:

  • Acetamido Group : Enhances solubility and biological activity.
  • Nitro Group : Known for its role in redox reactions and potential interactions with biological targets.
  • Methyl Substituents : Influence the compound's lipophilicity and overall reactivity.

The molecular formula for M5A2M4NB is C11H12N2O4C_{11}H_{12}N_{2}O_{4}, with a molecular weight of 236.23 g/mol.

The biological activity of M5A2M4NB can be attributed to several mechanisms:

  • Enzyme Interaction : The acetamido group can form hydrogen bonds with enzyme active sites, potentially leading to inhibition or activation of enzymatic pathways.
  • Redox Activity : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, affecting cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that M5A2M4NB may exhibit antimicrobial activity, although further research is needed to confirm this .

Anticancer Potential

Recent studies have investigated the anticancer properties of M5A2M4NB. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

Research has also indicated that M5A2M4NB possesses antiviral properties. It has shown effectiveness against HIV-1 variants in laboratory settings, particularly those resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . This positions the compound as a candidate for further development in antiviral therapies.

Case Studies

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects of M5A2M4NB on breast cancer cells.
    • Methodology : Cells were treated with varying concentrations of M5A2M4NB, followed by assessment of cell viability using MTT assays.
    • Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with induction of apoptosis confirmed through flow cytometry analysis.
  • Antiviral Efficacy :
    • Objective : To determine the effectiveness of M5A2M4NB against HIV-1.
    • Methodology : MT-4 cells were infected with HIV-1 and treated with M5A2M4NB.
    • Results : The compound inhibited viral replication significantly at low micromolar concentrations, showcasing its potential as an antiviral agent .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antiviral
Methyl 5-acetamido-3-nitrobenzoateSimilar structure but different nitro positionModerate antibacterial activity
Methyl 4-amino-5-nitrobenzoateLacks acetamido groupStronger anticancer properties

Research Applications

M5A2M4NB has potential applications across various fields:

  • Medicinal Chemistry : As a lead compound for developing new anticancer and antiviral drugs.
  • Biochemical Research : Useful in studies involving enzyme kinetics and metabolic pathways due to its functional groups.
  • Industrial Chemistry : May serve as an intermediate in synthesizing other complex organic compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-acetamido-2-methyl-4-nitrobenzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with nitration, acetylation, and esterification. For example, nitro groups can be introduced via electrophilic aromatic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Acetamido groups are added using acetylating agents like acetic anhydride in the presence of a catalyst (e.g., H₂SO₄). Esterification is achieved via refluxing with methanol and a strong acid catalyst. Reaction conditions (temperature, time, and stoichiometry) must be tightly controlled to avoid side products like over-nitrated derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirms substituent positions and functional groups (e.g., acetamido proton signals at δ 2.1–2.3 ppm, nitro group deshielding effects) .
  • HPLC : Assesses purity (>98% threshold for research-grade material) by detecting trace impurities from incomplete reactions or degradation .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of nitro-containing vapors. Store in airtight containers under inert gas (e.g., N₂) to prevent moisture-induced hydrolysis. Emergency protocols include rinsing eyes with water for 15+ minutes and using activated carbon for spill containment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) during nitration reduce poly-nitration byproducts .
  • Catalyst Screening : Transition-metal catalysts (e.g., Cu bronze) enhance regioselectivity in aromatic substitutions .
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials, while column chromatography isolates isomers .

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

  • Methodological Answer : Use SHELX software for single-crystal X-ray diffraction to validate bond lengths/angles. Compare with NMR data—e.g., crystallography may reveal unexpected tautomeric forms or hydrogen bonding that shifts proton signals. For nitro groups, density functional theory (DFT) calculations can model electronic effects influencing NMR chemical shifts .

Q. What strategies are effective in modifying functional groups for biological activity studies?

  • Methodological Answer :

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino groups for probing antimicrobial activity .
  • Ester Hydrolysis : Alkaline hydrolysis yields carboxylic acid derivatives for metal-organic framework (MOF) synthesis .
  • Acetamido Replacement : React with thiols or amines to generate bioisosteres for structure-activity relationship (SAR) studies .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Poor crystal growth is common due to molecular flexibility. Solutions include:

  • Solvent Screening : Use mixed solvents (e.g., DMSO/water) to induce slow nucleation .
  • Seeding : Introduce microcrystals from analogous compounds to template growth .
  • Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice stability .

Q. How to analyze and control impurities during synthesis?

  • Methodological Answer :

  • HPLC-UV/MS : Quantify impurities like methyl 5-nitro-2-methylbenzoate (unacetylated intermediate) using reverse-phase C18 columns .
  • Recrystallization : Ethanol recrystallization removes polar byproducts; monitor via melting point consistency (expected range: 145–148°C) .
  • Stability Studies : Accelerated degradation under heat/light identifies labile groups (e.g., nitro → nitroso conversion) .

Q. How to design experiments to assess its potential as an enzyme inhibitor?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • Kinetic Assays : Measure IC₅₀ values via spectrophotometry (e.g., inhibition of β-lactamase activity monitored at 240 nm) .
  • Mutagenesis : Engineer enzyme active sites to validate interaction specificity with the acetamido/nitro groups .

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